2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one
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Overview
Description
2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one is a compound that features a piperidine ring, which is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one typically involves the reaction of 4-(dimethylamino)piperidine with a suitable precursor. The reaction conditions often include the use of solvents such as dichloromethane and ligroine, and the process may involve heating to specific temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but it often involves binding to a target site and either activating or inhibiting its function. This can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Piperidine: A simpler structure that serves as a building block for more complex molecules.
Dimethylamino derivatives: Compounds that feature the dimethylamino group, which can influence their chemical and biological properties.
Uniqueness
What sets 2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-9(5-7-13)12(2)3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
KYZDNLZVOUGUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)C)N |
Origin of Product |
United States |
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